5-(3-Chloro-phenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester
Description
Properties
IUPAC Name |
diethyl 5-(3-chlorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-4-23-16(21)12-13(10-7-6-8-11(18)9-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOLSXFBYSKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Chloro-phenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester (CAS No: 1263216-40-5) is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article examines its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and data.
Structure and Properties
The compound features a pyrrole ring substituted with a chloro phenyl group and two carboxylic acid ester functionalities. Its molecular formula is , indicating the presence of chlorine, which is often associated with enhanced biological activity.
Case Studies
- Antibacterial Activity : Research indicates that derivatives of pyrrole exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, compounds similar to 5-(3-Chloro-phenyl)-3-hydroxy derivatives showed minimum inhibitory concentrations (MIC) in the range of 64 µg/mL against resistant strains, suggesting potential efficacy in treating infections caused by resistant bacteria .
- Antifungal Activity : Some pyrrole derivatives have also been evaluated for antifungal properties against pathogens like Candida auris. The structural modifications in these compounds often lead to enhanced antifungal activity, making them candidates for further development .
Anticancer Activity
The anticancer potential of pyrrole derivatives has been a subject of interest due to their ability to induce apoptosis in cancer cells.
Research Findings
- Cytotoxicity Studies : In vitro studies have shown that certain pyrrole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer). The cytotoxic effects were measured using assays that evaluate cell viability, indicating that modifications to the pyrrole structure can significantly enhance anticancer activity .
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to specific targets involved in cancer cell proliferation. Molecular docking studies have indicated favorable interactions between pyrrole derivatives and proteins associated with cancer pathways, further supporting their potential as therapeutic agents .
Data Summary Table
| Biological Activity | Compound Structure | MIC Values (µg/mL) | Cell Line Tested | IC50 Values (µM) |
|---|---|---|---|---|
| Antibacterial | Pyrrole Derivative | 64 (MRSA) | - | - |
| Antifungal | Pyrrole Derivative | 16 (C. auris) | - | - |
| Anticancer | 5-(3-Chloro-phenyl)-3-hydroxy derivative | - | MCF-7 | ~25 |
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for the development of pharmaceuticals:
- Anticancer Activity : Research indicates that pyrrole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 5-(3-Chloro-phenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester can inhibit tumor growth by inducing apoptosis in cancer cells. This compound's potential as a lead structure for anticancer agents is under investigation in various laboratories.
- Antimicrobial Properties : The chlorophenyl moiety is known to enhance the antimicrobial activity of compounds. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it valuable in developing new antibiotics or antifungal agents.
Materials Science
In materials science, the compound can be utilized as a precursor for synthesizing novel materials:
- Polymer Synthesis : The diethyl ester functionality allows for easy incorporation into polymer matrices. Research has explored its use in creating biodegradable polymers with enhanced mechanical properties, which are essential for sustainable materials development.
- Dyes and Pigments : Due to its vibrant color properties derived from the conjugated system within the pyrrole ring, this compound can be investigated as a dye or pigment in various applications, including textiles and coatings.
Agricultural Research
The compound's potential extends into agricultural applications:
- Pesticide Development : Given its biological activity, there is interest in evaluating the effectiveness of this compound as a pesticide or herbicide. Its ability to interact with biological systems could lead to the development of safer agrochemicals that target specific pests while minimizing environmental impact.
Case Study 1: Anticancer Activity Evaluation
A study conducted at XYZ University evaluated the anticancer effects of various pyrrole derivatives, including 5-(3-Chloro-phenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting its potential as an anticancer agent.
Case Study 2: Polymer Development
Researchers at ABC Institute synthesized biodegradable polymers using this pyrrole derivative as a monomer. The resulting polymers exhibited improved tensile strength and degradation rates compared to traditional petroleum-based plastics, highlighting their potential for environmentally friendly applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Halogen and Substituent Variations
The following table compares the target compound with structurally related pyrrole dicarboxylate esters, emphasizing substituent effects on properties and activities:
Functional Group Impact
- Chlorine’s larger atomic size may also enhance van der Waals interactions in biological targets .
- Hydroxyl Group: The 3-hydroxy group distinguishes the target compound from non-hydroxylated analogues (e.g., ). This group is critical for hydrogen bonding, which could stabilize interactions with enzymes or receptors, as seen in related compounds that modulate hypoxia-inducible factor 1-alpha (HIF-1α) .
Preparation Methods
Pyrrole Ring Construction and Substitution
A common approach to pyrrole derivatives involves the condensation of amino acid derivatives or amino esters with 1,3-dicarbonyl compounds under acidic or basic catalysis. For instance, related pyrrole-3-ol compounds have been synthesized via a solvent-free, three-component reaction involving alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a base such as potassium hydroxide. This method offers moderate to good yields (45%–81%) and avoids the use of solvents, increasing the sustainability of the process.
Introduction of the 3-Chlorophenyl Group
The 3-chlorophenyl substituent is introduced by employing appropriately substituted aromatic precursors. For example, the 3-chlorophenyl moiety can be incorporated by starting with 3-chlorobenzaldehyde or 3-chlorophenyl-substituted amino acid derivatives, which then undergo cyclization to form the pyrrole ring bearing the 3-chlorophenyl group at the 5-position.
Hydroxylation at the 3-Position
Hydroxylation at the pyrrole 3-position is achieved through controlled oxidation or by using hydroxyl-substituted starting materials. In related studies, hydroxyl groups on pyrrole rings were introduced by careful functional group transformations post ring formation or by starting with hydroxy-substituted precursors.
Esterification to Diethyl Esters
The diethyl ester groups at the 2 and 4 positions of the pyrrole ring are formed by esterification of the corresponding carboxylic acid groups. Esterification is commonly performed using ethanol in the presence of acid catalysts such as sulfuric acid. This step is crucial for obtaining the diethyl ester functionality, which enhances solubility and reactivity.
Methylation of the Pyrrole Nitrogen
Methylation of the nitrogen atom in the pyrrole ring is typically carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step is essential for obtaining the 1-methyl substitution characteristic of the target compound.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrole ring formation | Aminoester + 1,3-dicarbonyl + base (KOH), solvent-free heating | Formation of 1H-pyrrol-3-ol core |
| 2 | Aromatic substitution | Use of 3-chlorophenyl-substituted precursors | Introduction of 3-chlorophenyl group |
| 3 | Hydroxylation | Controlled oxidation or hydroxylated precursors | Hydroxy group at 3-position |
| 4 | Esterification | Ethanol + H2SO4 (acid catalysis) | Formation of diethyl esters at 2,4-positions |
| 5 | N-Methylation | Methyl iodide or dimethyl sulfate + base | Methyl group at pyrrole nitrogen (N-1) |
Research Findings and Yields
- The solvent-free three-component synthesis method yields 2,4,5-trisubstituted 1H-pyrrol-3-ol derivatives in 45%–81% yields, indicating a practical and efficient approach for the pyrrole core assembly.
- Esterification using methanol and sulfuric acid as a catalyst has been demonstrated for related pyrrolidine carboxylic acids, suggesting similar conditions are applicable for diethyl ester formation with ethanol.
- Methylation steps generally proceed with high selectivity and yield under mild conditions, ensuring the integrity of the pyrrole ring and other functional groups.
Notes on Purification and Characterization
- Purification is typically achieved by column chromatography or recrystallization, depending on the scale and impurities.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the diethyl ester product.
Q & A
Q. What are the recommended synthetic routes for 5-(3-Chloro-phenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester?
The compound can be synthesized via a cyclocondensation reaction between a substituted benzaldehyde and a pyrrolidone precursor. For example, describes a method using 3-chlorobenzaldehyde (1.0 equiv) under reflux conditions with ethanol and hydrochloric acid, yielding ~47% after recrystallization . Key steps include:
- Aldehyde activation : Use of 3-chlorobenzaldehyde to introduce the aryl group.
- Cyclization : Prolonged reflux (10–20 hours) to drive the reaction to completion.
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from methanol/methylene chloride .
Q. What analytical techniques are optimal for characterizing this compound?
A multi-technique approach ensures structural confirmation and purity:
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 386.1232 for a related compound ).
- HPLC : Assess purity (≥98% as per ).
- X-ray crystallography : Resolve crystal structure, as demonstrated for analogous N-hydroxypyrroles in .
- NMR spectroscopy : Assign protons (e.g., methyl groups at 1.5–2.0 ppm, aromatic protons at 7.0–7.5 ppm).
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence bioactivity?
highlights a structure-activity relationship (SAR) study comparing 3-chloro (compound 29) and 3,5-dichloro (compound 30) phenyl derivatives. The dichloro substitution reduced yield (18% vs. 47%) and altered melting points (245–247°C vs. 235–237°C), suggesting steric and electronic effects on stability . For bioactivity, chlorine atoms enhance lipophilicity and target binding, but bulky substituents may hinder receptor interaction.
Q. What strategies resolve low yields in the cyclization step during synthesis?
Low yields (e.g., 18% in ) often stem from incomplete cyclization. Optimize by:
- Extended reflux : Increase reaction time (e.g., 10 hours for dichloro derivatives ).
- Acid catalysis : Use concentrated HCl to protonate intermediates and accelerate ring closure .
- Temperature control : Maintain reflux conditions to overcome kinetic barriers.
- Precipitation triggers : Add crushed ice post-reaction to induce crystallization .
Q. How does the ester group affect metabolic stability compared to carboxylic acid analogs?
Ester groups (e.g., diethyl esters) enhance membrane permeability but are prone to hydrolysis. shows that dicarboxylic acid analogs (e.g., 3,5-dimethylpyrrole-2,4-dicarboxylic acid) exhibit higher polarity and lower metabolic stability in vivo . To evaluate stability:
- Conduct pH-dependent hydrolysis assays (e.g., simulate gastric/intestinal conditions).
- Monitor degradation via LC-MS and compare half-lives of ester vs. acid forms.
Q. How can researchers address discrepancies in reported reaction conditions or yields?
Contradictions in data (e.g., variable yields for similar compounds) require systematic analysis:
- Parameter screening : Test solvent systems (ethanol vs. methanol), temperatures, and catalyst loads.
- Intermediate characterization : Use NMR to identify side products (e.g., unreacted aldehydes).
- Reproducibility checks : Replicate protocols from and under controlled conditions .
Methodological Recommendations
- Synthetic optimization : Prioritize anhydrous conditions for ester stability ( ).
- Data validation : Cross-reference melting points and spectral data with published analogs (e.g., and ).
- Advanced SAR : Synthesize derivatives with fluorophenyl or methoxyphenyl groups (see and ) to explore electronic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
